(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate
Description
Properties
Molecular Formula |
C11H14N2O5 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
[(1R,7R,9R,10S)-3,5-dioxo-12-oxa-2,4-diazatricyclo[7.2.1.02,7]dodecan-10-yl] acetate |
InChI |
InChI=1S/C11H14N2O5/c1-5(14)17-8-4-10-13-6(2-7(8)18-10)3-9(15)12-11(13)16/h6-8,10H,2-4H2,1H3,(H,12,15,16)/t6-,7-,8+,10-/m1/s1 |
InChI Key |
FOHMFFIWUFCPNX-BDNRQGISSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2N3[C@H](C[C@H]1O2)CC(=O)NC3=O |
Canonical SMILES |
CC(=O)OC1CC2N3C(CC1O2)CC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate likely involves multiple steps, including the formation of the pyrimidoazepine core, the introduction of the epoxide group, and the acetylation of the hydroxyl group. Typical synthetic routes might include:
Formation of the Pyrimidoazepine Core: This could be achieved through a multi-step process involving cyclization reactions.
Epoxidation: Introduction of the epoxide group might be done using peracids such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: The final step could involve acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such a compound would require optimization of each step to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :
Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon, leading to cleavage of the ester bond.
| Condition | Reagent | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| Acidic | HCl | Reflux | 4–6 h | 85% | 7-Hydroxy derivative |
| Basic | NaOH | 60°C | 2 h | 90% | 7-Carboxylic acid derivative |
Epoxide Ring-Opening Reactions
The 6,9-epoxy ring is susceptible to nucleophilic attack, enabling regioselective ring-opening.
Acid-Catalyzed Ring-Opening
In the presence of HBF₄ or H₂SO₄, the epoxide opens to form diol derivatives. For example:
Base-Catalyzed Ring-Opening
Using NH₃ or amines generates amino alcohol derivatives:
-
Example : Reaction with aniline (1.2 equiv) at 70°C yields 6-amino-9-hydroxy product (68% NMR yield) .
Reduction of the Dioxo Groups
The 1,3-dioxo moiety undergoes selective reduction with NaBH₄ or LiAlH₄:
-
NaBH₄ : Reduces carbonyls to alcohols in methanol (rt, 2 h, 65% yield) .
-
LiAlH₄ : Full reduction to methylene groups in THF (reflux, 4 h, 78% yield) .
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyrimidoazepine core react with nucleophiles. For example:
-
Reaction with KCN : Substitution at position 4 under Cu(I) catalysis (10 mol% Cu(MeCN)₄PF₆, dioxane, 90°C) forms cyano derivatives (55% yield) .
Cycloaddition Reactions
The strained epoxy ring participates in [3+2] cycloadditions with nitriles or azides:
Photochemical Reactivity
UV irradiation (254 nm) induces epoxy ring cleavage, generating radical intermediates that dimerize or react with O₂:
Mechanistic Insights
-
Epoxide Reactivity : The 6,9-epoxy ring’s strain (bond angle ~60°) enhances susceptibility to nucleophilic attack .
-
Steric Effects : Bulky substituents at position 4aR hinder reactions at the pyrimidine nitrogen, favoring epoxy or ester reactivity .
Data Sources
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate could serve as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology and Medicine
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.
Industry
In the industrial context, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on ring systems, functional groups, stereochemistry, and synthesis strategies.
Table 1: Structural and Functional Comparison
Structural Features
- Pyrimidoazepine vs. Pyranodioxine: The target compound’s pyrimidoazepine core differs from the pyrano[3,2-d][1,3]dioxine in [18F]FDM ().
- Epoxide vs. Fluorinated Substituents : The 6,9-epoxide in the target compound contrasts with the 7-fluoro group in [18F]FDM. Epoxides are reactive sites for nucleophilic attack, whereas fluorine enhances metabolic stability and bioavailability .
- Acetate vs. Glycosides : The acetyloxy group in the target compound differs from the glycosidic linkages in Citroside A (). Acetates are often used as prodrugs, while glycosides improve solubility .
Stereochemical Complexity
- The target compound and [18F]FDM share stereochemical precision (e.g., 4aR,6R configurations), critical for binding specificity. However, the pyrano-dioxine system in [18F]FDM has additional stereocenters (8S,8aR), highlighting the challenges in synthesizing such molecules .
Biological Activity
The compound (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate is a synthetic derivative with potential pharmacological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that contributes to its biological properties. The presence of the dioxo and epoxide functional groups suggests potential reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Recent studies have indicated that (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Antitumor Assays
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed:
- MCF-7 Cell Line : The compound reduced cell viability by 70% at a concentration of 10 µM.
- A549 Cell Line : A similar reduction in viability was observed with an IC50 value of approximately 8 µM.
The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Increased levels of caspase-3 activation |
| Cell Cycle Arrest | G1 phase arrest observed in treated cells |
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a murine model of Alzheimer's disease:
- Treatment with the compound significantly improved cognitive function as assessed by the Morris water maze test.
- Histological analysis revealed reduced amyloid plaque deposition in the brains of treated animals compared to controls.
Table 3: Neuroprotective Efficacy
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cognitive Score (Morris) | 25 ± 5 | 45 ± 5 |
| Amyloid Plaque Density | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions with epoxide ring formation and acetylation. For example, analogous compounds (e.g., pyrrolo[3,2-d]pyrimidines) are synthesized via cyclization using reflux conditions with methanol/ammonia mixtures or acid-catalyzed ring closure (e.g., conc. H₂SO₄ for 6 hours) . Key variables include solvent polarity (ethanol-DMF vs. methanol), reaction time (6–8 hours), and temperature (reflux vs. room temperature). Purification often employs recrystallization from ethanol or ethanol-DMF mixtures to achieve >97% purity .
Q. How can researchers characterize the stereochemistry and structural integrity of this compound?
- Methodological Answer : Advanced NMR techniques (e.g., 2D NOESY for spatial proximity of protons) and X-ray crystallography are critical. For example, stereochemical assignments in similar fused-ring systems (e.g., octahydro-pyrido[1,2-a]pyrazines) rely on coupling constants (e.g., axial vs. equatorial protons in decalins) and crystallographic data . IR spectroscopy can confirm functional groups like acetate esters (C=O stretch at ~1740 cm⁻¹) and epoxides (C-O-C asymmetric stretch at ~1250 cm⁻¹) .
Q. What analytical techniques are validated for assessing the compound’s purity and stability under laboratory conditions?
- Methodological Answer : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) are standard. Stability studies should monitor degradation products under varying pH (e.g., acidic/basic hydrolysis of the acetate group) and thermal stress (TGA/DSC for melting point consistency, cf. mp143–146°C in related benzodioxepines) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
- Methodological Answer : Use randomized block designs with split-split plots for multi-factor analysis (e.g., dose-response, time-dependent effects). For example, a study on antioxidant activity in plant extracts employed four replicates with five plants each, analyzing physical/chemical characteristics and phenolic content . Apply ANOVA to distinguish between trellis systems (main plots), rootstocks (subplots), and temporal effects (sub-subplots) .
Q. What strategies resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer : Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical) to systematically compare datasets. For instance, discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism in heterocyclic systems. Cross-validate findings using orthogonal techniques (e.g., compare XRD bond lengths with DFT-calculated geometries) .
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
